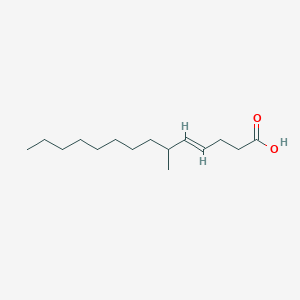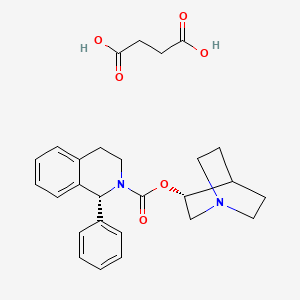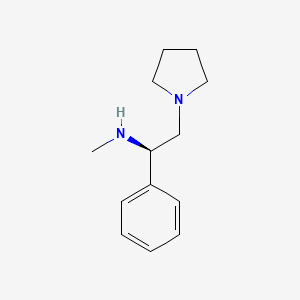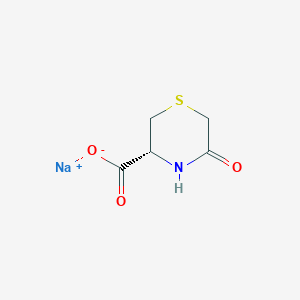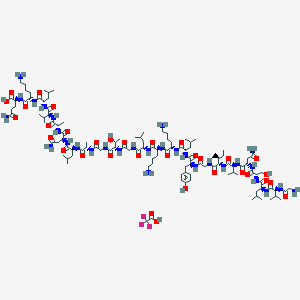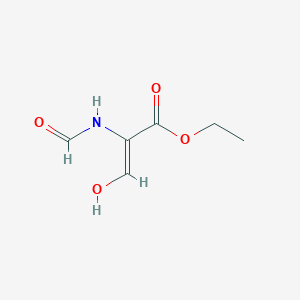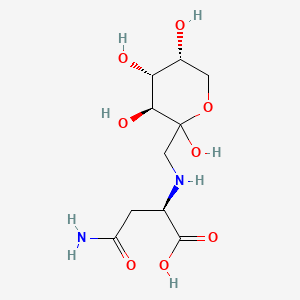
Fructose-Asparagin
Übersicht
Beschreibung
Fructose-asparagine, also known as FruAsp, is a naturally occurring sugar-amino acid conjugate found in plants and animals. It is composed of fructose, an aldohexose, and asparagine, an amino acid. FruAsp is an important component of cellular metabolism and plays a major role in energy production, nutrient absorption, and cell signaling. FruAsp has been studied extensively in the laboratory and is being explored as a possible therapeutic agent for a variety of conditions.
Wissenschaftliche Forschungsanwendungen
1. Nährstoff für Salmonella im entzündeten Darm Fructose-Asparagin ist ein wichtiger Nährstoff während des Wachstums von Salmonella im entzündeten Darm {svg_1}. Eine Mutante von Salmonella, die kein F-Asn aufnehmen kann, ist stark abgeschwächt, was darauf hindeutet, dass F-Asn der wichtigste Nährstoff ist, der von Salmonella während der Entzündung genutzt wird {svg_2}.
Ziel für neuartige Therapien
Das F-Asn-Verwertungssystem stellt ein spezifisches und potentes therapeutisches Ziel für Salmonella dar {svg_3}. Die Neuheit dieses Nährstoffs und das scheinbare Fehlen von Verwertungssystemen bei Säugetieren und den meisten anderen Bakterien deuten darauf hin, dass das F-Asn-Verwertungssystem ein wertvolles Ziel für neuartige Therapien sein könnte {svg_4}.
Rolle bei der Entwicklung von Acrylamid
F-Asn spielt eine Rolle bei der Entwicklung von Acrylamid während der Maillard-Reaktion {svg_5}. Die Acrylamidbildung konnte im this compound-Chitosan-Modellsystem im Vergleich zum this compound-Modellsystem deutlich reduziert werden {svg_6}.
4. Potenzielle Anwendung in der Lebensmittel- und Getränkeindustrie Die Bildung von UV-absorbierenden Zwischenprodukten und die Bräunungsintensität von Maillard-Reaktionsprodukten (MRPs) mit Acrylamid, die durch this compound hergestellt werden, waren höher als die von MRPs, die durch Glucose-Asparagin-Lösungssysteme hergestellt wurden {svg_7}. Dies deutet auf eine potenzielle Anwendung von F-Asn in der Lebensmittel- und Getränkeindustrie hin {svg_8}.
Rolle in der Maillard-Reaktion
F-Asn ist ein Amadori-Produkt, das von Salmonella enterica als Kohlenstoff- und Stickstoffquelle verwendet werden kann {svg_9}. Amadori-Produkte werden über die Maillard-Reaktion gebildet {svg_10}.
Auswirkungen auf die Viskosität
Nach 10-minütigem Erhitzen verringerte sich die Viskosität von chitosanhaltigen Lösungen deutlich {svg_11}. Die Untersuchungsergebnisse bestätigten, dass Chitosan möglicherweise zu niedrigeren Molekülstrukturen abgebaut wurde, wie die verringerte Viskosität der Lösung bei pH < 6 und die Abnahme des Acrylamidgehalts während 30 Minuten Erhitzen in einem this compound-System zeigen {svg_12}.
Wirkmechanismus
Target of Action
Fructose-asparagine (F-Asn) is a glycosylamine compound that is primarily utilized by Salmonella during inflammation of the intestine . The genetic locus that encodes the uptake capability in Salmonella is fra, which includes five genes: fraR (a regulator), fraB (a fructose-asparagine deglycase), fraD (a sugar kinase), fraA (a fructose-asparagine transporter), and fraE (a L-asparaginase) .
Mode of Action
The fra locus in Salmonella encodes an uptake and utilization pathway specific for F-Asn . The fraE gene encodes the periplasmic fructose-asparaginase FraE that removes ammonia from F-Asn to form fructose-aspartate (F-Asp) . Notably, mutations in fraB cause the buildup of the toxic intermediate 6-phosphofructose-aspartate (6-P-F-Asp), which has a bacteriostatic effect on fraB mutant cells .
Biochemical Pathways
The biochemical pathway for F-Asn utilization involves the conversion of F-Asn into 6-P-F-Asp, which accumulates in the absence of FraB . This accumulation is expected from the predicted pathway for F-Asn utilization . The buildup of 6-P-F-Asp has a bacteriostatic effect on fraB mutant cells, making FraB a potential drug target .
Pharmacokinetics
It is known that f-asn is essential for salmonella’s fitness in the inflamed intestine . The fra locus provides an advantage only if Salmonella can initiate inflammation and use tetrathionate as a terminal electron acceptor for anaerobic respiration .
Result of Action
The utilization of F-Asn by Salmonella during inflammation leads to a severe fitness defect in a Salmonella fra mutant, suggesting that F-Asn is the primary nutrient utilized by Salmonella during inflammation . This system provides a valuable target for novel therapies .
Action Environment
The action of F-Asn is influenced by the environment within the inflamed intestine. Salmonella relies heavily on F-Asn during growth in the inflamed intestine . The fra phenotype is lost in Salmonella SPI1 − SPI2 − or ttrA mutants, respectively . This suggests that the action, efficacy, and stability of F-Asn are influenced by the inflammatory environment within the intestine .
Safety and Hazards
Zukünftige Richtungen
The severe fitness defect of a Salmonella fra mutant suggests that F-Asn is the primary nutrient utilized by Salmonella in the inflamed intestine and that this system provides a valuable target for novel therapies . The novelty of this nutrient and the apparent lack of utilization systems in mammals and most other bacteria suggest that the F-Asn utilization system represents a specific and potent therapeutic target for Salmonella .
Biochemische Analyse
Biochemical Properties
Fructose-asparagine plays a crucial role in biochemical reactions, particularly in the metabolism of certain bacteria. It serves as a source of carbon and nitrogen for Salmonella enterica serovar Typhimurium . The enzymes involved in the utilization of fructose-asparagine include FraB (deglycase), FraD (kinase), and FraE (asparaginase) . FraB catalyzes the deglycation of fructose-asparagine, FraD phosphorylates the resulting product, and FraE hydrolyzes the asparagine moiety. These interactions are essential for the bacteria to utilize fructose-asparagine effectively.
Cellular Effects
Fructose-asparagine influences various cellular processes, particularly in bacteria. In Salmonella enterica, it has been shown to be bacteriostatic to fraB mutants, leading to the accumulation of a toxic metabolite, 6-phosphofructose-aspartate . This accumulation inhibits the growth of the bacteria, highlighting the importance of the FraB enzyme in detoxifying this intermediate. The presence of fructose-asparagine in the gut can also affect the competition between different bacterial species, as some bacteria can utilize this compound while others cannot .
Molecular Mechanism
The molecular mechanism of fructose-asparagine involves its metabolism through a specific pathway in bacteria. The initial step is the deglycation by FraB, followed by phosphorylation by FraD, and hydrolysis by FraE . The accumulation of 6-phosphofructose-aspartate in fraB mutants suggests that the absence of FraB leads to the buildup of this toxic intermediate, which inhibits bacterial growth . This pathway is unique to certain bacteria and represents a potential target for antimicrobial therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fructose-asparagine can change over time. The stability and degradation of fructose-asparagine are influenced by various factors, including the presence of specific enzymes and environmental conditions. Long-term studies have shown that the accumulation of toxic intermediates, such as 6-phosphofructose-aspartate, can have lasting effects on bacterial growth and metabolism . These findings underscore the importance of temporal dynamics in understanding the impact of fructose-asparagine on cellular function.
Dosage Effects in Animal Models
The effects of fructose-asparagine vary with different dosages in animal models. Studies have shown that low doses of fructose-asparagine can be utilized effectively by bacteria, while high doses may lead to the accumulation of toxic intermediates and adverse effects on bacterial growth . These threshold effects highlight the importance of dosage in determining the impact of fructose-asparagine on microbial metabolism and health.
Metabolic Pathways
Fructose-asparagine is involved in specific metabolic pathways in bacteria. The enzymes FraB, FraD, and FraE play key roles in its metabolism, converting fructose-asparagine into usable forms of carbon and nitrogen . This pathway is unique to certain bacteria and represents a potential target for antimicrobial therapies. The interaction of fructose-asparagine with these enzymes affects metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of fructose-asparagine within cells and tissues involve specific transporters and binding proteins. In bacteria, the uptake of fructose-asparagine is facilitated by transporters that recognize this compound and allow its entry into the cell . Once inside, fructose-asparagine is metabolized through the specific pathway involving FraB, FraD, and FraE. The localization and accumulation of fructose-asparagine within the cell are influenced by these transporters and the activity of the enzymes involved in its metabolism.
Subcellular Localization
The subcellular localization of fructose-asparagine and its effects on activity or function are determined by targeting signals and post-translational modifications. In bacteria, fructose-asparagine is localized within specific compartments where the enzymes FraB, FraD, and FraE are active . These enzymes direct fructose-asparagine to the appropriate subcellular locations, ensuring its effective metabolism and utilization. The targeting signals and modifications that direct fructose-asparagine to these compartments are essential for its function and impact on cellular processes.
Eigenschaften
IUPAC Name |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQWGHMIKNEHI-CWOUCCJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@H](CC(=O)N)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O8 | |
| Record name | Fructose-asparagine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fructose-asparagine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747834 | |
| Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34393-27-6 | |
| Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)

